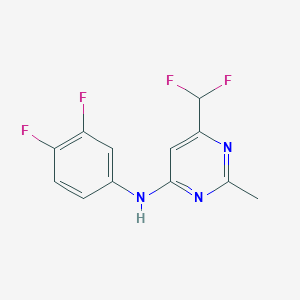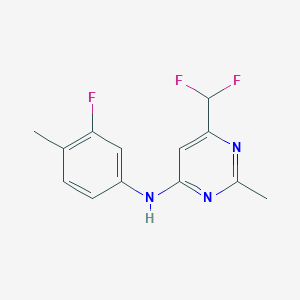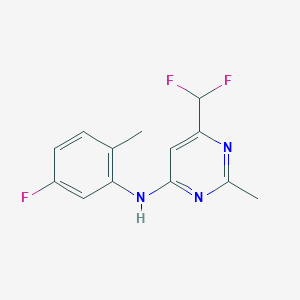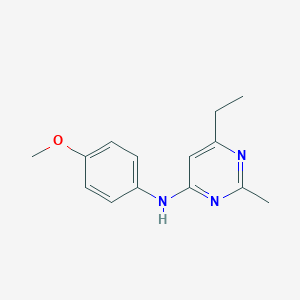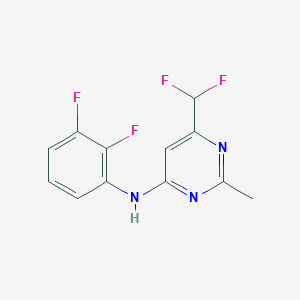
6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by the presence of difluoromethyl and difluorophenyl groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The aromatic difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with catalysts like copper(I) iodide (CuI).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a pyrimidinyl ketone, while nucleophilic substitution on the difluorophenyl ring can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable scaffold for drug design.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, and this compound may serve as a lead compound in the development of new drugs targeting various diseases.
Industry
作用机制
The mechanism by which 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and difluorophenyl groups can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a trifluoromethyl group, potentially offering different reactivity and properties.
6-(Difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine: Variation in the position of fluorine atoms on the phenyl ring, affecting its chemical behavior.
6-(Difluoromethyl)-N-(2,3-dichlorophenyl)-2-methylpyrimidin-4-amine: Chlorine atoms instead of fluorine, which can significantly alter the compound’s properties.
Uniqueness
The unique combination of difluoromethyl and difluorophenyl groups in 6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine imparts distinct chemical and physical properties, such as enhanced metabolic stability and specific reactivity patterns, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-9(12(15)16)5-10(18-6)19-8-4-2-3-7(13)11(8)14/h2-5,12H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOYBNNJDZFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C(=CC=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
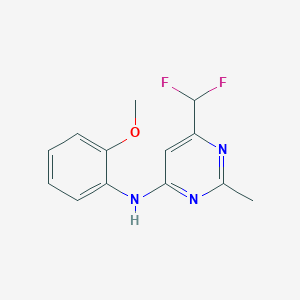
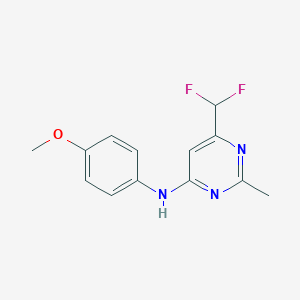
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
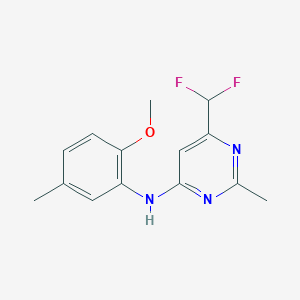
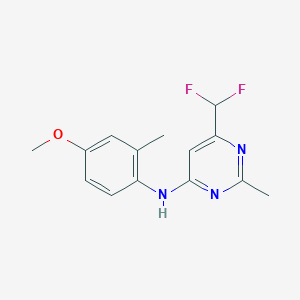
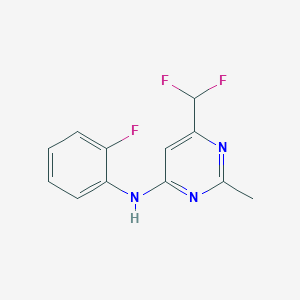
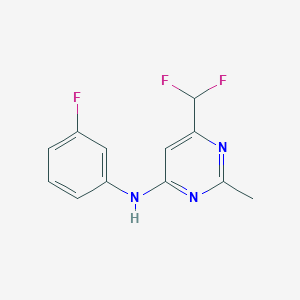
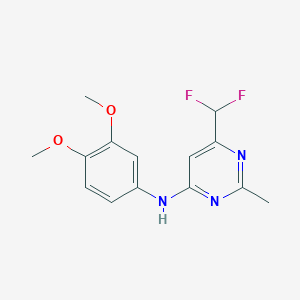
![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)
